molecular formula C13H8Cl2N2O3 B5724499 3-chloro-N-(4-chloro-3-nitrophenyl)benzamide

3-chloro-N-(4-chloro-3-nitrophenyl)benzamide

Cat. No. B5724499
M. Wt: 311.12 g/mol
InChI Key: CRCSANLRKXGLFO-UHFFFAOYSA-N
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Description

3-chloro-N-(4-chloro-3-nitrophenyl)benzamide is a chemical compound that belongs to the class of organic compounds known as chlorobenzenes. It is commonly used in scientific research for its unique properties and potential applications. In

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-chloro-3-nitrophenyl)benzamide involves the inhibition of protein tyrosine phosphatases. These enzymes are responsible for dephosphorylating various proteins in the cell, including receptor tyrosine kinases, which play a critical role in cell signaling. By inhibiting the activity of protein tyrosine phosphatases, 3-chloro-N-(4-chloro-3-nitrophenyl)benzamide can lead to the activation of downstream signaling pathways and ultimately impact various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(4-chloro-3-nitrophenyl)benzamide can impact various biochemical and physiological processes in cells. For example, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to impact the differentiation of stem cells, as well as the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-(4-chloro-3-nitrophenyl)benzamide in lab experiments is its ability to selectively inhibit the activity of protein tyrosine phosphatases. This can allow researchers to study the specific role of these enzymes in various cellular processes. However, one limitation is that the compound can be toxic at high concentrations, which can impact the viability of cells and potentially lead to false results.

Future Directions

There are several potential future directions for the use of 3-chloro-N-(4-chloro-3-nitrophenyl)benzamide in scientific research. One direction is the development of more potent and selective inhibitors of protein tyrosine phosphatases, which can be used to study their specific roles in various cellular processes. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, such as cancer and autoimmune disorders. Additionally, further research can be conducted to explore the compound's impact on other cellular processes and signaling pathways.

Synthesis Methods

The synthesis of 3-chloro-N-(4-chloro-3-nitrophenyl)benzamide involves the reaction of 4-chloro-3-nitroaniline with thionyl chloride, followed by the reaction with 3-chlorobenzoyl chloride. The resulting compound is then purified through recrystallization to obtain the final product.

Scientific Research Applications

3-chloro-N-(4-chloro-3-nitrophenyl)benzamide has been widely used in scientific research as a tool to study the molecular mechanisms of various biological processes. It has been shown to inhibit the activity of certain enzymes, including protein tyrosine phosphatases, which play a critical role in regulating cell signaling pathways. This inhibition can lead to the activation of downstream signaling pathways and ultimately impact various cellular processes, such as cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

3-chloro-N-(4-chloro-3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-9-3-1-2-8(6-9)13(18)16-10-4-5-11(15)12(7-10)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCSANLRKXGLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-chloro-3-nitrophenyl)benzamide

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